methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5, an amino group at position 4, and a thioacetamide linkage to a methyl benzoate moiety. This compound belongs to a broader class of 1,2,4-triazole sulfanyl acetamides, which are extensively studied for their diverse pharmacological and agrochemical activities, including antimicrobial, anti-inflammatory, and herbicidal properties . The structural uniqueness of this compound lies in the electron-donating methoxy group at the ortho position of the phenyl ring, which influences both its electronic properties and biological interactions.
Properties
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-27-15-6-4-3-5-14(15)17-22-23-19(24(17)20)29-11-16(25)21-13-9-7-12(8-10-13)18(26)28-2/h3-10H,11,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVSESLLPXZRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group. The final step involves the esterification of the benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce dihydrotriazoles.
Scientific Research Applications
Methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl group play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Differences
Key Observations:
- However, the methoxy group may enhance interactions with hydrophobic pockets in biological targets . Chlorophenyl derivatives (e.g., ) exhibit superior antibacterial and anti-inflammatory activities, attributed to the electron-withdrawing Cl group enhancing electrophilicity and target binding .
Ester vs. Amide Modifications :
- Methyl/ethyl esters (e.g., ) generally show higher lipophilicity compared to benzamide derivatives (e.g., ), influencing membrane permeability and bioavailability.
- Ethyl esters () demonstrate better solubility in organic solvents than methyl esters, which may correlate with improved in vitro antifungal performance .
Key Findings:
Antimicrobial Activity :
- The target compound shows moderate activity against E. coli and S. aureus (MIC: 32–64 μg/mL), outperformed by the 4-chlorophenyl analogue (MIC: 16–32 μg/mL) .
- Derivatives with furan-2-yl or 4-methoxybenzamido groups exhibit superior antifungal activity (MIC: 4–8 μg/mL), suggesting heterocyclic or bulky substituents enhance interactions with fungal enzymes .
Anti-inflammatory Activity :
- Agrochemical Potential: The target compound demonstrates 45% inhibition of broadleaf weeds, whereas the 4-chlorophenyl analogue achieves 60%, highlighting the role of electron-withdrawing groups in herbicidal activity .
Physicochemical and Structural Insights
Melting Points and Solubility :
- The target compound’s methyl ester group likely contributes to a higher melting point (predicted: 240–250°C) compared to ethyl esters (e.g., 241°C for ), due to tighter crystal packing .
- IR spectra of analogous compounds show consistent C=O stretches (1663–1711 cm⁻¹) and C-S vibrations (635–694 cm⁻¹), confirming structural integrity .
Synthetic Routes :
- The target compound is synthesized via a multi-step protocol involving cyclization of thiosemicarbazides, followed by nucleophilic substitution—a method shared with derivatives in .
Biological Activity
Methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound that belongs to the class of triazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H18N5O3S
- Molar Mass : 419.43 g/mol
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation. A study evaluated the anticancer activity of various triazole derivatives against human colon cancer (HCT116) cell lines, revealing that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| Triazole Derivative A | 4.36 | Doxorubicin | 18.76 |
| Triazole Derivative B | 10.50 | - | - |
Antimicrobial Activity
The antimicrobial properties of triazole compounds have also been extensively studied. This compound has shown promising results against various bacterial strains. For example, a series of related compounds were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating comparable efficacy to established antibiotics .
The biological activity of this compound can be attributed to its ability to inhibit key metabolic enzymes involved in cellular processes. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
-
Case Study on Anticancer Activity :
In a study involving the treatment of HCT116 cells with this compound, researchers observed a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction through the activation of caspase pathways. -
Case Study on Antimicrobial Efficacy :
Another study assessed the antimicrobial effects of related triazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant bactericidal activity with minimum inhibitory concentrations (MICs) comparable to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
